3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine
Description
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-(1-ethylimidazol-2-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H15N3O/c1-2-11-6-5-10-8(11)12-7-3-4-9/h5-6H,2-4,7,9H2,1H3 |
InChI Key |
NOEBPPLCAJIPSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1OCCCN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine typically involves two critical transformations:
- N-alkylation of imidazole to introduce the ethyl group at the N1 position.
- Formation of the ether bond between the imidazole ring and the propan-1-amine chain.
The following sections detail these steps and the reagents, conditions, and mechanisms involved.
Preparation of 1-Ethyl-1H-imidazole Intermediate
The first step is the selective alkylation of imidazole at the N1 position to afford 1-ethylimidazole. This can be achieved via nucleophilic substitution using ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions.
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | Imidazole + Ethyl bromide | Base (e.g., K2CO3), solvent (acetone or DMF), reflux or room temp | 1-Ethyl-1H-imidazole |
- The base deprotonates the imidazole nitrogen, increasing nucleophilicity.
- Ethyl bromide acts as the alkylating agent via an SN2 mechanism.
- Reaction temperature and solvent choice affect selectivity and yield.
This method is well-documented as a standard alkylation approach for imidazole derivatives.
Synthesis of 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine
4.1 Formation of the Ether Linkage
The key step is the nucleophilic substitution reaction to form the ether bond between the 2-position of the 1-ethylimidazole and the propan-1-amine chain.
- Use 3-chloropropan-1-amine or 3-bromopropan-1-amine as the alkylating agent.
- The 2-position nitrogen or oxygen of the imidazole ring acts as the nucleophile.
- The reaction proceeds via an SN2 mechanism under basic conditions.
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 2 | 1-Ethyl-1H-imidazole + 3-chloropropan-1-amine | Base (e.g., K2CO3 or NaH), solvent (DMF or THF), room temp to reflux | 3-((1-Ethyl-1H-imidazol-2-yl)oxy)propan-1-amine |
- NaH can be used to fully deprotonate the imidazole nitrogen, enhancing nucleophilicity.
- Dry solvents like DMF or THF prevent side reactions.
- Reaction time varies from hours to overnight depending on conditions.
This synthetic route parallels the preparation of similar compounds such as 3-((1-Methyl-1H-imidazol-2-yl)oxy)propan-1-amine, where 1-methylimidazole is reacted with 3-chloropropanol. The substitution of methyl with ethyl groups follows analogous chemistry.
Alternative Synthetic Routes
5.1 Reductive Amination Approach
Reductive amination can be employed to construct the propan-1-amine side chain if starting from a 3-(1-ethylimidazol-2-yloxy)propanal intermediate.
- The aldehyde intermediate is reacted with ammonia or a primary amine.
- Reduction with sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) yields the amine.
This method is valuable when the aldehyde precursor is accessible and allows for flexible amine substitution.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| N-Ethylation + SN2 Ether Formation | Imidazole, Ethyl bromide, 3-chloropropan-1-amine | K2CO3 or NaH, DMF/THF, RT to reflux | Straightforward, high yield | Requires careful control of alkylation sites |
| Reductive Amination | 3-(1-Ethylimidazol-2-yloxy)propanal, NH3 or amine | NaBH3CN or NaBH4, mild conditions | Mild, selective for amine formation | Requires aldehyde intermediate synthesis |
Mechanistic Insights
- N-Ethylation proceeds via nucleophilic substitution, with imidazole nitrogen attacking the ethyl halide.
- Ether formation involves nucleophilic attack of the imidazole oxygen at the electrophilic carbon of 3-chloropropan-1-amine.
- Reductive amination involves imine formation followed by hydride reduction to amine.
Chemical Reactions Analysis
Types of Reactions
3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bacterial and fungal infections.
Industry: Used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((1-Ethyl-1h-imidazol-2-yl)oxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death. Additionally, the compound can interact with cellular membranes, increasing their permeability and causing cell lysis .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The ethyl group in the target compound increases hydrophobicity compared to unsubstituted analogs like 3-(1H-imidazol-1-yl)propan-1-amine. However, it is less lipophilic than fluorophenyl-containing derivatives (e.g., ).
- Ionization: The primary amine (pKa ~10.5) contrasts with the carboxylic acid (pKa ~4.5) in 3-(1-Ethyl-1H-imidazol-2-yl)propanoic acid, affecting solubility and bioavailability.
- Hybrid Systems : Compounds like and demonstrate how heterocyclic diversity (pyrimidine, oxadiazole) can enhance target specificity but complicate synthesis.
Q & A
Q. Key Reaction Parameters :
Basic: Which spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify characteristic peaks:
- FT-IR : Confirm amine (N–H stretch ~3300 cm⁻¹) and ether (C–O–C ~1100 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Catalyst Screening : Test bases like triethylamine or DBU for enhanced nucleophilic substitution efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethanol; DMF may increase reactivity but requires rigorous drying .
- Temperature Control : Use microwave-assisted synthesis (80–100°C, 2–4 h) to reduce reaction time while maintaining yield .
- By-Product Analysis : Monitor intermediates via TLC or HPLC to identify side reactions (e.g., over-alkylation) .
Q. Example Optimization Table :
| Condition | Yield (Standard) | Yield (Optimized) |
|---|---|---|
| Ethanol, 12 h | 45% | – |
| DMF, 4 h (microwave) | – | 68% |
| Triethylamine (2 eq.) | 50% | 72% |
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assays : Replicate studies using uniform protocols (e.g., MIC assays for antimicrobial activity with ATCC strains) .
- Structural Confirmation : Verify compound purity (>95% by HPLC) to rule out impurities affecting bioactivity .
- SAR Analysis : Compare with analogs (e.g., methyl vs. ethyl substituents) to isolate structural determinants of activity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict target binding and explain variability .
Basic: Which functional groups dominate the compound's reactivity?
Methodological Answer:
- Imidazole Ring : Participates in electrophilic substitution (e.g., nitration) and coordination with metal ions .
- Ether Linkage : Resists hydrolysis under basic conditions but may cleave with strong acids (e.g., HBr/AcOH) .
- Primary Amine : Undergoes acylation (e.g., acetic anhydride) or Schiff base formation (e.g., with aldehydes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
